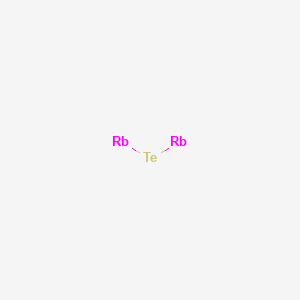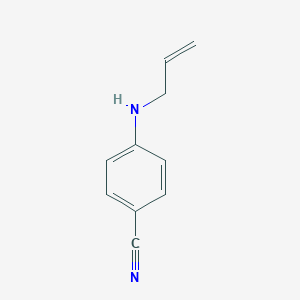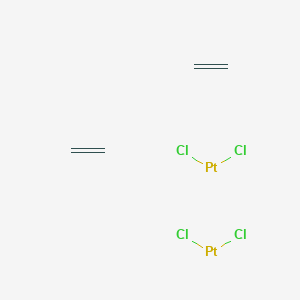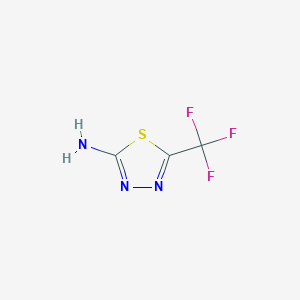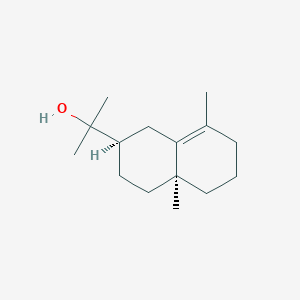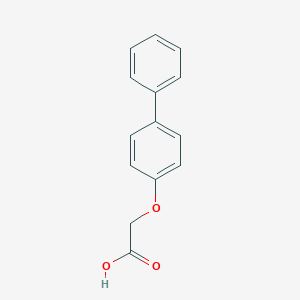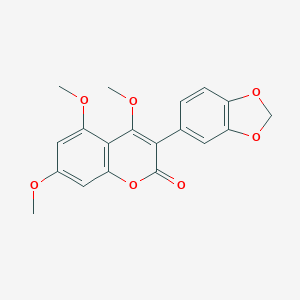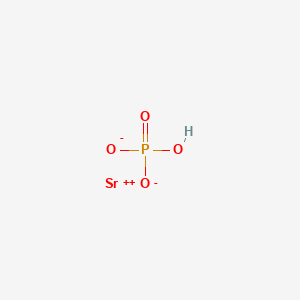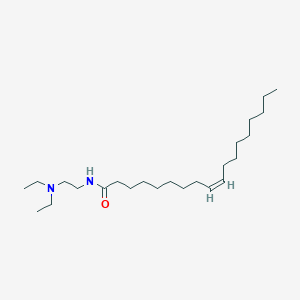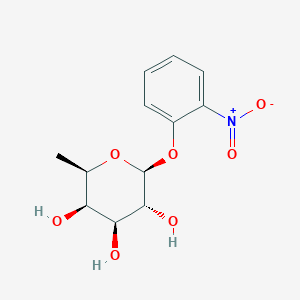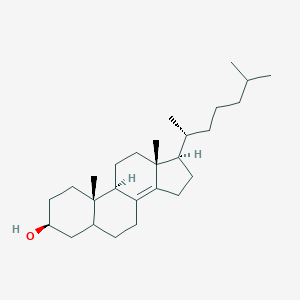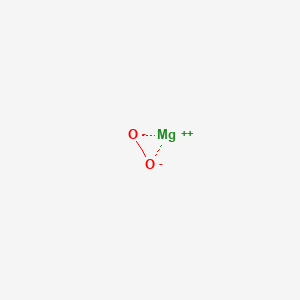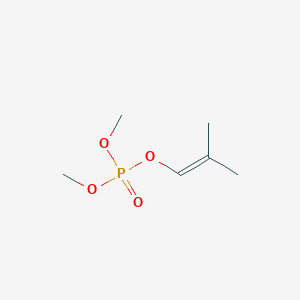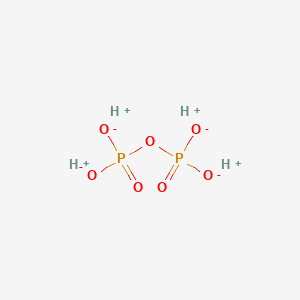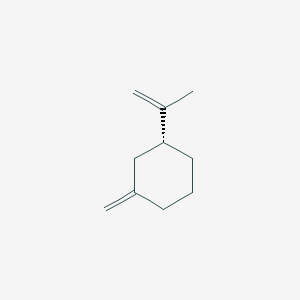
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, commonly known as limonene, is a cyclic terpene found in the rind of citrus fruits. It is a colorless liquid with a strong citrus odor and is commonly used in the fragrance and flavor industry. However, limonene also has several potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
Limonene's mechanism of action is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. It may also work by modulating the immune system and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Limonene has been shown to have several biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inducing apoptosis in cancer cells. It has also been shown to have antimicrobial properties and may help reduce the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using limonene in lab experiments is its low toxicity, making it a safer alternative to other solvents. It is also readily available and relatively inexpensive. However, limonene has a low boiling point and is highly volatile, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on limonene, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Studying its effects on the immune system and its potential to modulate immune responses.
3. Exploring its potential as an antimicrobial agent and its ability to reduce the risk of infections.
4. Investigating its potential as a flavoring agent in food and beverages.
5. Studying its potential as a solvent in green chemistry and sustainable manufacturing.
In conclusion, (3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, or limonene, has several potential applications in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. While there are some limitations to using limonene in lab experiments, its low toxicity and availability make it a valuable tool for scientific research.
Métodos De Síntesis
Limonene can be synthesized from the peel of citrus fruits or through a chemical process using turpentine oil. The chemical process involves distilling turpentine oil and separating the limonene from the other components. This method produces a higher yield of limonene and is commonly used in the fragrance and flavor industry.
Aplicaciones Científicas De Investigación
Limonene has several potential applications in scientific research, including as a solvent, a flavoring agent, and a potential therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Propiedades
Número CAS |
13837-95-1 |
|---|---|
Nombre del producto |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h10H,1,3-7H2,2H3/t10-/m1/s1 |
Clave InChI |
IRKOFIFCPOQHKY-SNVBAGLBSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CCCC(=C)C1 |
SMILES |
CC(=C)C1CCCC(=C)C1 |
SMILES canónico |
CC(=C)C1CCCC(=C)C1 |
Otros números CAS |
13837-95-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



